4-amino-2-{[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-2-{[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carbonitrile is a complex organic compound that features both indole and pyrimidine moieties. The indole nucleus is known for its diverse biological activities, while the pyrimidine ring is a crucial component in many biologically active molecules. This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-{[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the pyrimidine ring. Key steps may include:
Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Attachment of the Pyrimidine Ring: The indole derivative is then reacted with a suitable pyrimidine precursor under conditions that facilitate the formation of the desired pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-{[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the indole or pyrimidine rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-amino-2-{[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-amino-2-{[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The indole and pyrimidine moieties can bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of viral replication, induction of apoptosis in cancer cells, or disruption of microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole nucleus and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine share the pyrimidine ring and are known for their therapeutic applications.
Uniqueness
4-amino-2-{[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carbonitrile is unique due to the combination of indole and pyrimidine moieties in a single molecule
Properties
IUPAC Name |
4-amino-2-[2-(1,2-dimethylindol-3-yl)-2-oxoethyl]sulfanylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c1-10-15(12-5-3-4-6-13(12)22(10)2)14(23)9-24-17-20-8-11(7-18)16(19)21-17/h3-6,8H,9H2,1-2H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQCMJSPPFPHNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)CSC3=NC=C(C(=N3)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.